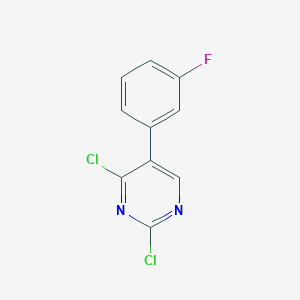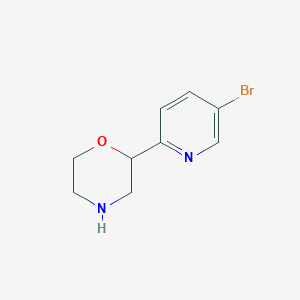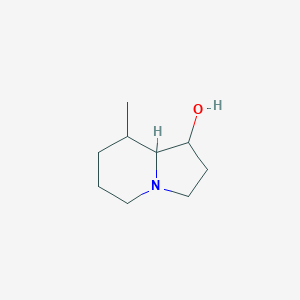![molecular formula C7H6N2 B13109391 4H-Cyclopenta[d]pyrimidine CAS No. 270-96-2](/img/structure/B13109391.png)
4H-Cyclopenta[d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Cyclopenta[d]pyrimidine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyrimidine ring. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within the pyrimidine ring imparts distinct chemical properties, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Cyclopenta[d]pyrimidine typically involves cyclization reactions. One common method includes the condensation of appropriate precursors such as aldehydes, ketones, and amines under acidic or basic conditions. For instance, the reaction of cyclopentanone with guanidine in the presence of a strong acid can yield this compound .
Industrial Production Methods: Industrial production methods often involve optimized versions of laboratory synthesis techniques. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 4H-Cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
4H-Cyclopenta[d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4H-Cyclopenta[d]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .
相似化合物的比较
Cyclopenta[d]thieno[2,3-b]pyridine: Shares a similar fused ring structure but includes a sulfur atom.
Cyclopenta[d]pyrido[3,2-b]pyrimidine: Contains an additional nitrogen atom in the ring system.
Cyclopenta[d]furo[3,2-b]pyrimidine: Features an oxygen atom in the fused ring system.
Uniqueness: 4H-Cyclopenta[d]pyrimidine is unique due to its specific arrangement of nitrogen atoms and the resulting electronic properties. This uniqueness makes it particularly valuable in the design of enzyme inhibitors and advanced materials .
属性
CAS 编号 |
270-96-2 |
|---|---|
分子式 |
C7H6N2 |
分子量 |
118.14 g/mol |
IUPAC 名称 |
4H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-3,5H,4H2 |
InChI 键 |
JIGKYDDEKMMFFD-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC2=NC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B13109311.png)
![2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B13109317.png)
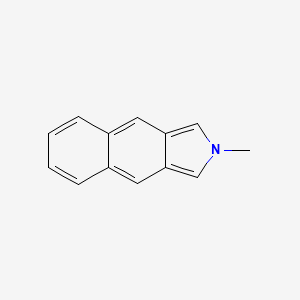


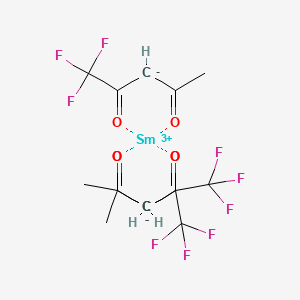
![N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B13109360.png)
![rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13109362.png)
